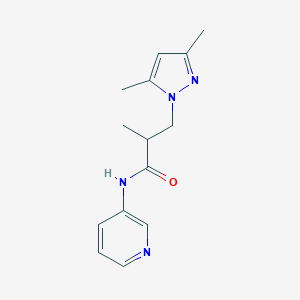

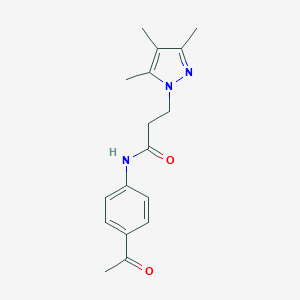

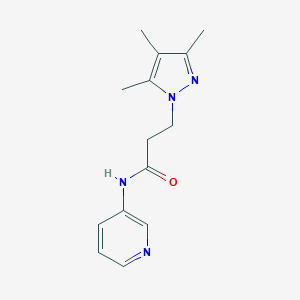

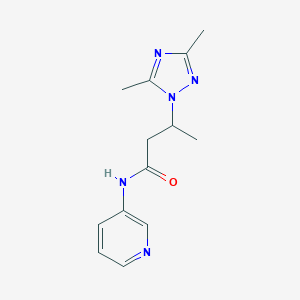

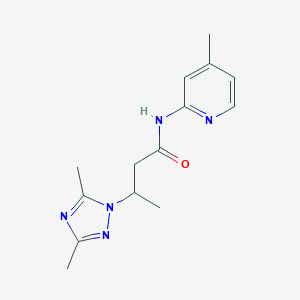

![molecular formula C12H16N4O4S B497268 3,4-dimethoxy-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide CAS No. 927640-92-4](/img/structure/B497268.png)

3,4-dimethoxy-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3,4-dimethoxy-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide” is a chemical compound with the molecular formula C12H16N4O4S and a molecular weight of 312.34 . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds containing three nitrogen atoms .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, such as the compound , involves the use of 3-amino-1,2,4-triazole . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, and Mass spectroscopy .Molecular Structure Analysis

The molecular structure of “this compound” is determined by its molecular formula C12H16N4O4S . Further details about its structure can be determined using spectroscopic techniques .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives are diverse and depend on the specific compound. In general, 1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .Mecanismo De Acción

Target of Action

Compounds with similar structures have been found to modulate p-glycoprotein (p-gp)-mediated multidrug resistance . P-gp is a major efflux transporter that plays a crucial role in the absorption, distribution, and elimination of many drugs.

Mode of Action

Similar compounds have been identified as potent modulators of p-gp-mediated multidrug resistance . They enhance the effects of other multidrug resistance-related cytotoxic agents and increase the accumulation of certain drugs, thereby blocking P-gp-mediated efflux function .

Biochemical Pathways

It can be inferred from similar compounds that they may interact with the pathways involving p-gp . P-gp is involved in the efflux of various endogenous and exogenous substances across the cell membrane, thereby playing a crucial role in drug disposition and resistance.

Pharmacokinetics

Similar compounds have shown high potency, low cytotoxicity, and long duration in reversing drug resistance . These properties suggest that the compound may have favorable pharmacokinetic characteristics.

Result of Action

Similar compounds have been found to reverse drug resistance in cells, suggesting that this compound may have similar effects .

Propiedades

IUPAC Name |

3,4-dimethoxy-N-[2-(1,2,4-triazol-1-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O4S/c1-19-11-4-3-10(7-12(11)20-2)21(17,18)15-5-6-16-9-13-8-14-16/h3-4,7-9,15H,5-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNOCWEMLNJHUOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCCN2C=NC=N2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.